molecular formula C10H22O5S B14211516 3-Cyclohexyloxypropan-1-ol;methanesulfonic acid CAS No. 823226-18-2

3-Cyclohexyloxypropan-1-ol;methanesulfonic acid

Cat. No.: B14211516
CAS No.: 823226-18-2
M. Wt: 254.35 g/mol
InChI Key: MHOZXASSSMFWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is a compound that combines the properties of both 3-Cyclohexyloxypropan-1-ol and methanesulfonic acid 3-Cyclohexyloxypropan-1-ol is an organic compound with a cyclohexyl group attached to a propanol backbone, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyloxypropan-1-ol can be achieved through the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor. This method involves the use of oleum and methane, with the reaction proceeding at elevated pressure and moderate temperature. The highest concentration of methanesulfonic acid is achieved with a stepped electric current program at 70°C and 90 bar methane pressure .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This process is used by companies such as Arkema to produce high-purity methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyloxypropan-1-ol;methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The alcohol group in 3-Cyclohexyloxypropan-1-ol can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.

    Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl carboxylic acids, and various substituted derivatives of 3-Cyclohexyloxypropan-1-ol.

Scientific Research Applications

3-Cyclohexyloxypropan-1-ol;methanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyloxypropan-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonic acid group acts as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The cyclohexyloxypropan-1-ol moiety can interact with hydrophobic regions of proteins and membranes, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A similar compound with a cyclohexyl group attached to an alcohol.

    Propan-1-ol: A simple alcohol with a three-carbon backbone.

    Methanesulfonic acid: A strong acid used in various industrial applications.

Uniqueness

3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is unique due to the combination of the cyclohexyloxypropan-1-ol moiety and the methanesulfonic acid group. This combination imparts both hydrophobic and acidic properties, making it useful in a wide range of applications.

Properties

CAS No.

823226-18-2

Molecular Formula

C10H22O5S

Molecular Weight

254.35 g/mol

IUPAC Name

3-cyclohexyloxypropan-1-ol;methanesulfonic acid

InChI

InChI=1S/C9H18O2.CH4O3S/c10-7-4-8-11-9-5-2-1-3-6-9;1-5(2,3)4/h9-10H,1-8H2;1H3,(H,2,3,4)

InChI Key

MHOZXASSSMFWAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.